molecular formula C8H10N2O2 B13009771 6-Methoxy-2-methylnicotinamide

6-Methoxy-2-methylnicotinamide

Cat. No.: B13009771
M. Wt: 166.18 g/mol
InChI Key: NLTGZBGPHCEQHU-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylnicotinamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinamide, featuring a methoxy group at the 6-position and a methyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylnicotinamide typically involves the methylation of 6-methylnicotinic acid. The process begins with the esterification of 6-methylnicotinic acid using an alcohol solvent under acidic conditions to form 6-methylnicotinate. This ester is then reacted with N-methylpyrrolidone and an inorganic base at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinamide, such as carboxylic acids, amines, and substituted pyridines .

Scientific Research Applications

6-Methoxy-2-methylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methylnicotinamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-methoxy-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(9)11)3-4-7(10-5)12-2/h3-4H,1-2H3,(H2,9,11)

InChI Key

NLTGZBGPHCEQHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=O)N

Origin of Product

United States

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